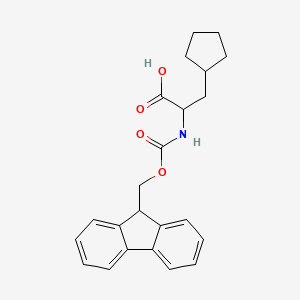

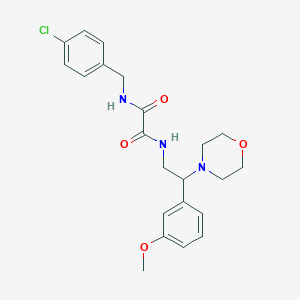

![molecular formula C18H13F5N4OS B2546786 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide CAS No. 882749-27-1](/img/structure/B2546786.png)

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a derivative of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a triazole ring, a sulfanyl group, and a pentafluorophenyl group, which may contribute to its chemical properties and biological activities .

Synthesis Analysis

The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involves multiple steps, including the use of 1H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds. The process typically starts with a precursor molecule, which undergoes various chemical reactions to introduce the desired functional groups and complete the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallography and vibrational spectroscopy. These studies reveal that the molecules often have a folded conformation around the methylene carbon atom of the thioacetamide bridge. Intramolecular hydrogen bonds are commonly observed, stabilizing the folded conformation. The geometric equilibrium and intermolecular interactions are crucial for understanding the stability and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. The presence of functional groups such as the triazole ring and the sulfanyl group can participate in various chemical reactions. The antiviral activity of these compounds is often assessed through their ability to reduce viral replication, indicating that they may interact with viral components or cellular targets to exert their effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their vibrational signatures, are characterized using spectroscopic methods such as Raman and Fourier transform infrared spectroscopy. Computational approaches like density functional theory are used to predict the vibrational wavenumbers and analyze the electronic interactions that contribute to the stability of the molecules. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are also investigated to understand the potential of these compounds as therapeutic agents .

Relevant Case Studies

Case studies involving these compounds often focus on their biological activities, particularly their antimicrobial and antiviral effects. For instance, some derivatives have shown potential as antibacterial agents against various bacterial strains and as moderate inhibitors of specific enzymes. The antiviral activity is evaluated through in vitro studies, which may include assessing the compounds' ability to inhibit viral replication or their virucidal effects. Molecular docking studies are also conducted to identify the active binding sites and correlate them with bioactivity data .

Applications De Recherche Scientifique

Antiviral and Virucidal Activity

One area of research for derivatives of 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is their antiviral and virucidal activities. These compounds have been synthesized and tested for their efficacy against viruses like human adenovirus type 5 and ECHO-9 virus. Some of these derivatives demonstrate potential in reducing viral replication (Wujec et al., 2011).

Antiexudative Properties

Another research focus is on the synthesis of derivatives with antiexudative properties. Studies have indicated that a significant percentage of newly synthesized derivatives of this compound exhibit antiexudative effects. This suggests their potential use in treating conditions associated with inflammation and exudation (Chalenko et al., 2019).

Antimicrobial Activities

Derivatives of this compound have also been explored for their antimicrobial properties. Research indicates effectiveness against various bacteria and fungi, suggesting their potential use as antimicrobial agents (MahyavanshiJyotindra et al., 2011). Another study supports this, showing the synthesized compounds' in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi (Baviskar et al., 2013).

Pharmacological Properties

The pharmacological properties of these derivatives are also under investigation, with studies showing their potential effects on the central nervous system in animal models (Maliszewska-Guz et al., 2005). This line of research opens up possibilities for developing new drugs targeting neurological disorders.

Antioxidant Abilities

Recent studies have explored the antioxidant abilities of these compounds. One such derivative has shown higher antioxidant capability than standard controls, indicating its potential as an antioxidant agent (Šermukšnytė et al., 2022).

Anticancer Evaluation

A particularly important area of research is the evaluation of these derivatives for anticancer activity. Some studies have shown that certain derivatives exhibit significant activity against cancer cell lines, suggesting their potential as anticancer agents (Zyabrev et al., 2022).

Propriétés

IUPAC Name |

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F5N4OS/c1-8-4-3-5-9(6-8)17-25-26-18(27(17)2)29-7-10(28)24-16-14(22)12(20)11(19)13(21)15(16)23/h3-6H,7H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWTYCSAPPKWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F5N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

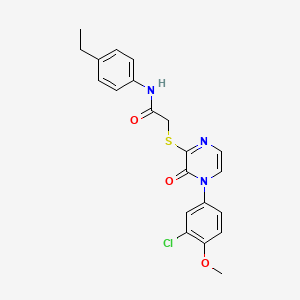

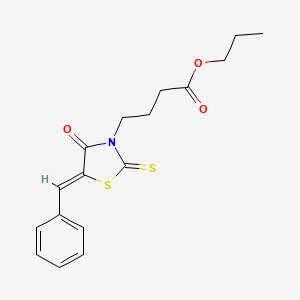

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

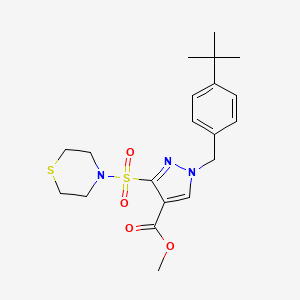

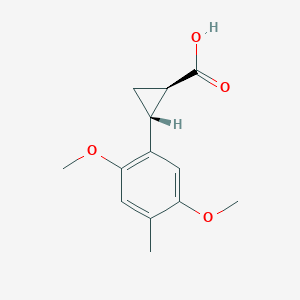

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

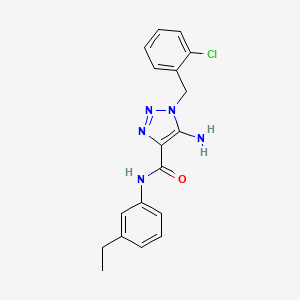

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)

![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)

![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)

![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)